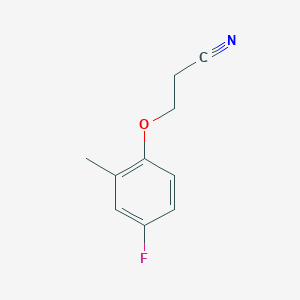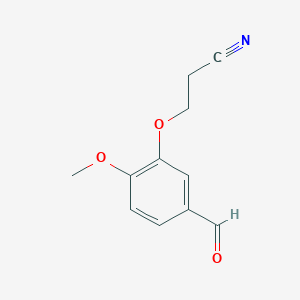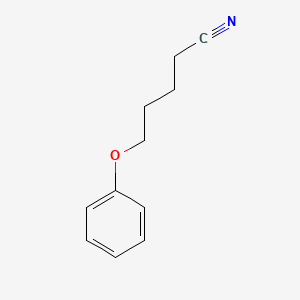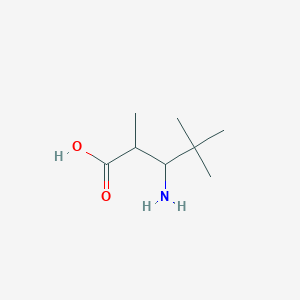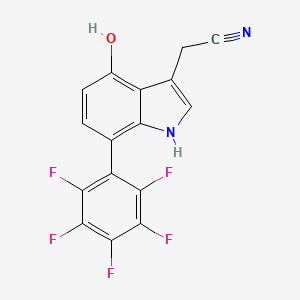
4-Hydroxy-7-(perfluorophenyl)indole-3-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-(perfluorophenyl)indole-3-acetonitrile is an organic compound belonging to the class of hydroxyindoles. This compound features a unique structure with a hydroxyl group at the 4-position, a perfluorophenyl group at the 7-position, and an acetonitrile group at the 3-position of the indole ring. The presence of the perfluorophenyl group imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-(perfluorophenyl)indole-3-acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the hydroxyl and perfluorophenyl groups. The acetonitrile group is usually introduced via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or quinones.
Reduction: The nitrile group can be reduced to primary amines under suitable conditions.
Substitution: The perfluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups on the perfluorophenyl ring.
Scientific Research Applications
Chemistry: 4-Hydroxy-7-(perfluorophenyl)indole-3-acetonitrile is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and specificities of various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to develop drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-Hydroxy-7-(perfluorophenyl)indole-3-acetonitrile exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the perfluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
4-Hydroxyindole-3-acetonitrile: Lacks the perfluorophenyl group, resulting in different chemical properties and reactivity.
7-(Perfluorophenyl)indole-3-acetonitrile: Lacks the hydroxyl group, affecting its ability to form hydrogen bonds.
4-Hydroxy-7-phenylindole-3-acetonitrile: Contains a phenyl group instead of a perfluorophenyl group, leading to different hydrophobic interactions.
Uniqueness: The presence of both the hydroxyl and perfluorophenyl groups in 4-Hydroxy-7-(perfluorophenyl)indole-3-acetonitrile imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H7F5N2O |
|---|---|
Molecular Weight |
338.23 g/mol |
IUPAC Name |
2-[4-hydroxy-7-(2,3,4,5,6-pentafluorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H7F5N2O/c17-11-10(12(18)14(20)15(21)13(11)19)7-1-2-8(24)9-6(3-4-22)5-23-16(7)9/h1-2,5,23-24H,3H2 |
InChI Key |
RQVNTDHNIJHJHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CNC2=C1C3=C(C(=C(C(=C3F)F)F)F)F)CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)
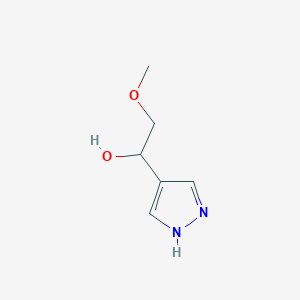
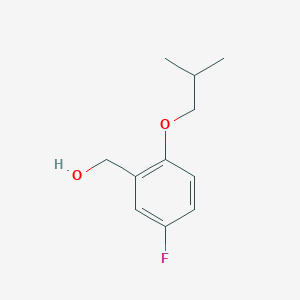
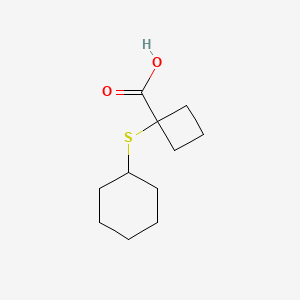
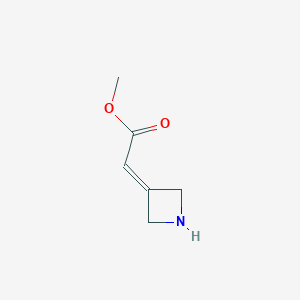
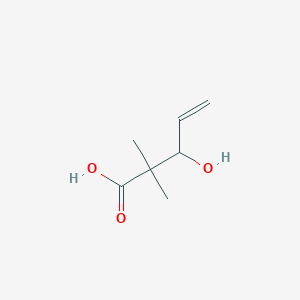
amine](/img/structure/B13081599.png)
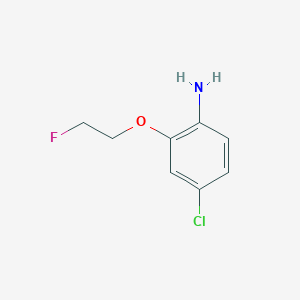
![2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B13081611.png)
![3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081613.png)
